molecular formula C31H51ClO2 B12621108 [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate

Cat. No.: B12621108
M. Wt: 491.2 g/mol
InChI Key: JKEJJFJGGOFWEL-CYRJMCNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate is a complex organic compound that belongs to the class of steroids. This compound features a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. The presence of a 2-chlorobutanoate ester group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can be achieved through a multi-step synthetic route. The starting material is typically a steroidal precursor, which undergoes several functional group transformations to introduce the desired substituents. Key steps may include:

    Hydrogenation: Reduction of double bonds in the steroidal precursor to form the saturated cyclopenta[a]phenanthrene core.

    Alkylation: Introduction of the octyl group at the 17-position through an alkylation reaction.

    Esterification: Formation of the 2-chlorobutanoate ester by reacting the hydroxyl group at the 3-position with 2-chlorobutyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 3-position to form a ketone.

    Reduction: Reduction of the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution at the 2-chloro position to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a 3-keto derivative.

    Reduction: Formation of a 2-hydroxybutanoate derivative.

    Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormonal disorders.

    Industry: Utilized in the production of steroid-based materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate is likely related to its interaction with steroid receptors in the body. The compound may bind to these receptors, modulating their activity and influencing various cellular pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate can be compared with other steroidal compounds such as:

    Testosterone: A naturally occurring steroid hormone with a similar cyclopenta[a]phenanthrene core.

    Estradiol: Another naturally occurring steroid hormone with a similar structure but different functional groups.

    Corticosteroids: A class of steroid hormones with anti-inflammatory properties.

The uniqueness of [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2-chlorobutanoate] lies in its specific functional groups and potential biological activity, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C31H51ClO2

Molecular Weight

491.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate

InChI

InChI=1S/C31H51ClO2/c1-5-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-29(33)28(32)6-2)17-19-31(23,4)27(25)18-20-30(22,26)3/h13,22,24-28H,5-12,14-21H2,1-4H3/t22-,24-,25-,26-,27-,28?,30+,31-/m0/s1

InChI Key

JKEJJFJGGOFWEL-CYRJMCNNSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(CC)Cl)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(CC)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.